Cas no 1563884-26-3 (methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate)

methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate
- methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate
- AKOS020184831
- 1563884-26-3
- EN300-1459835
-
- インチ: 1S/C15H18O2/c1-15(2)9-8-11(10-14(16)17-3)12-6-4-5-7-13(12)15/h4-7,10H,8-9H2,1-3H3/b11-10-
- InChIKey: XODOPIJOQXXCDE-KHPPLWFESA-N
- ほほえんだ: O(C)C(/C=C1\C2C=CC=CC=2C(C)(C)CC\1)=O
計算された属性
- せいみつぶんしりょう: 230.130679813g/mol
- どういたいしつりょう: 230.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459835-100mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 100mg |
$715.0 | 2023-09-29 | ||
Enamine | EN300-1459835-10000mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 10000mg |
$3500.0 | 2023-09-29 | ||
Enamine | EN300-1459835-5000mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 5000mg |
$2360.0 | 2023-09-29 | ||
Enamine | EN300-1459835-1.0g |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1459835-50mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 50mg |
$683.0 | 2023-09-29 | ||
Enamine | EN300-1459835-1000mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 1000mg |
$813.0 | 2023-09-29 | ||
Enamine | EN300-1459835-500mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 500mg |
$781.0 | 2023-09-29 | ||
Enamine | EN300-1459835-2500mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 2500mg |
$1594.0 | 2023-09-29 | ||
Enamine | EN300-1459835-250mg |
methyl 2-[(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate |
1563884-26-3 | 250mg |
$748.0 | 2023-09-29 |
methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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S. Ahmed Chem. Commun., 2009, 6421-6423
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8. Back matter
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetateに関する追加情報
Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate (CAS No. 1563884-26-3): A Comprehensive Review of Its Chemical Properties and Emerging Applications
Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate, identified by its CAS number 1563884-26-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in various chemical and biological contexts. The compound's unique structural features, including the presence of a tetrahydronaphthalene core and an acetic acid ester moiety, make it a versatile scaffold for further chemical modifications and functionalization.
The chemical structure of Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate consists of a fused ring system with substituents that contribute to its distinct reactivity and solubility profile. The tetrahydronaphthalene portion imparts a degree of rigidity to the molecule, while the ester group provides a site for further derivatization. These structural attributes have made the compound a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.
In recent years, there has been growing interest in the exploration of heterocyclic compounds for their potential pharmacological properties. The tetrahydronaphthalene scaffold is known to exhibit a range of biological activities due to its ability to interact with biological targets in a manner similar to other aromatic systems. Research has shown that derivatives of tetrahydronaphthalene can exhibit properties such as anti-inflammatory, analgesic, and even anticancer effects. Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate is no exception and has been studied for its potential role in these areas.
One of the most compelling aspects of Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate is its utility as a building block in drug discovery. The presence of both the tetrahydronaphthalene core and the ester group allows for diverse chemical transformations that can be tailored to specific biological targets. For instance, the ester group can be hydrolyzed or converted into other functional groups such as amides or carboxylic acids, expanding the range of possible derivatives. This flexibility makes it an attractive candidate for medicinal chemists looking to develop novel therapeutic agents.
The synthesis of Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate involves several key steps that highlight its synthetic utility. The process typically begins with the formation of the tetrahydronaphthalene ring system through cyclization reactions. Subsequent functionalization at specific positions on the ring allows for the introduction of the ester group at the appropriate location. These synthetic strategies have been optimized over time to ensure high yields and purity levels.
The physicochemical properties of Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate are also worth examining. The compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate but is less soluble in water. This solubility profile influences its handling and formulation in various applications. Additionally, its melting point and boiling point provide insights into its thermal stability and volatility.
Recent research has begun to explore the spectroscopic characteristics of Methyl 2-(1Z)-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ylideneacetate. Nuclear magnetic resonance (NMR) spectroscopy has been particularly useful in elucidating its molecular structure and confirming the presence of key functional groups. Infrared (IR) spectroscopy has also been employed to identify characteristic absorption bands associated with esters and aromatic rings. These spectroscopic techniques provide valuable information for both synthetic chemists and researchers studying its biological activity.
The biological activity of Methyl 2-(1Z)-4,dimethyl -tetrahydro naphthalen -l-idene acetate has been a focus of several recent studies。One notable area of research has been its potential role as an anti-inflammatory agent。Studies have shown that certain derivatives of tetrahydronaphthalene can inhibit key inflammatory pathways,making them promising candidates for treating conditions such as rheumatoid arthritis。The mechanism by which this compound exerts its anti-inflammatory effects is still under investigation,but preliminary results are encouraging。
Another area where this compound has shown promise is in pain management。Research indicates that it may interact with opioid receptors in a manner similar to traditional analgesics。This suggests that it could be used as an alternative or adjunct therapy for chronic pain conditions。However,further studies are needed to fully understand its efficacy and safety profile。
The potential anticancer applications of Methyl 2-(lZ)-tetracyclic -tetralone -l-idene acetate are also being explored。Preclinical studies have suggested that it may induce apoptosis in certain cancer cell lines。This effect appears to be mediated through multiple pathways,including inhibition of survival signaling pathways and activation of stress responses。While these findings are promising,additional research is required before this compound can be considered for clinical use。
The development of new methodologies for synthesizing complex molecules like Methyl 2-(lZ)-tetracyclic -tetralone -l-idene acetate continues to be an active area of research。Recent advances in catalytic processes have enabled more efficient and sustainable synthetic routes。These innovations not only improve yield but also reduce waste,making them environmentally friendly alternatives to traditional methods。
The future directions for research on Methyl 2-(lZ)-tetracyclic -tetralone -l-idene acetate are numerous。Further exploration into its biological activity will be crucial for understanding its potential therapeutic applications。Additionally,studies on drug delivery systems could enhance its bioavailability and efficacy when used in clinical settings。
In conclusion,Methyl 2-(lZ)-tetracyclic -tetralone -l-idene acetate (CAS No.1563884-263) is a versatile compound with significant potential in both chemical synthesis and pharmaceutical research。Its unique structural features make it a valuable intermediate for developing new drugs,while its reported biological activities suggest multiple therapeutic applications。As research continues to uncover new insights into this molecule,its role in advancing medicinal chemistry is likely to grow even further。
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